Fmoc-D-Arg(Boc)2-OH

Übersicht

Beschreibung

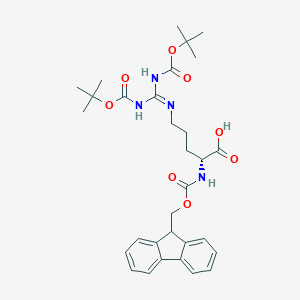

Fmoc-D-Arg(Boc)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino group, and the tert-butoxycarbonyl (Boc) groups, which protect the guanidino side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Arg(Boc)2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with Boc groups. The reaction conditions often involve the use of diisopropylethylamine (DIEA) as a base and various solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Arg(Boc)2-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine or other bases, and removal of Boc groups using trifluoroacetic acid (TFA)

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as PyBOP or TBTU.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal

Coupling: PyBOP or TBTU in the presence of a base such as DIEA.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Arg(Boc)2-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc and Boc groups allows for selective deprotection during the synthesis process, facilitating the creation of complex peptides with specific sequences.

Table 1: Stability of this compound in Various Solvents

| Time | DMF (%) | NBP (%) |

|---|---|---|

| 0 h | 88.8 | 88.8 |

| 1 h | 88.6 | 88.4 |

| 24 h | 86.9 | 85.8 |

| 48 h | 85.0 | 83.5 |

| 10 d | 77.6 | 71.8 |

| 15 d | 65.1 | 62.0 |

| 20 d | 58.5 | 52.2 |

| 30 d | 51.2 | 37.7 |

This table illustrates the stability of this compound over time in different solvents, indicating its suitability for peptide synthesis where prolonged stability is required .

Therapeutic Peptides

Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications. The incorporation of D-amino acids can enhance the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation.

Case Study: Stability Studies

Research indicates that peptides containing D-amino acids exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids, which is particularly advantageous for therapeutic applications where prolonged activity is desired .

Drug Discovery

The unique properties of D-amino acids, such as improved binding affinities and reduced immunogenicity, make this compound a valuable tool in drug design. Its ability to modify protein interactions and stability can lead to the development of more effective therapeutic agents.

Case Study: Binding Affinity Modulation

A study demonstrated that incorporating D-arginine into peptide sequences altered their binding affinities for target proteins, suggesting that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design .

Wirkmechanismus

The mechanism of action

Biologische Aktivität

Fmoc-D-Arg(Boc)2-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-D-arginine, is a derivative of the amino acid arginine that incorporates specific protective groups to enhance its stability and utility in peptide synthesis. This compound is particularly significant in the field of medicinal chemistry and biochemistry due to its potential biological activities and applications in therapeutic peptides.

Structure

The chemical formula of this compound is . It features:

- Fmoc Group : A fluorenylmethyloxycarbonyl protecting group at the N-terminal.

- Boc Groups : Two tert-butyloxycarbonyl (Boc) groups on the side chain.

Stability

Research indicates that this compound exhibits stability in various solvents, which is crucial for its application in solid-phase peptide synthesis (SPPS). It can be stored in solution for up to one week without significant degradation, making it suitable for both laboratory and industrial peptide synthesis .

The biological activities of this compound are primarily linked to its parent compound, arginine. Arginine is known to play essential roles in:

- Nitric Oxide Production : It serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in vasodilation and immune response.

- Immune Function : Arginine enhances T-cell function and promotes wound healing by stimulating collagen synthesis.

Therapeutic Applications

Peptides synthesized using this compound have shown promise in various therapeutic domains:

- Immunotherapy : Peptides incorporating arginine residues have been found to enhance binding affinities to immune receptors, potentially improving immune responses against tumors.

- Antimicrobial Activity : Certain peptides derived from arginine exhibit antimicrobial properties, which can be beneficial in treating infections .

Case Studies

- Peptide Synthesis and Immune Modulation : A study demonstrated that peptides synthesized with this compound exhibited improved binding to immune receptors, enhancing the immune response in vitro. Techniques such as surface plasmon resonance (SPR) were employed to assess binding affinities .

- Antifungal Peptide Development : Research has shown that peptides containing arginine can suppress fungal growth. For instance, tryptic peptides derived from Bacillus subtilis cultures demonstrated significant antifungal activity against common spoilage fungi .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Stability | Biological Activity |

|---|---|---|---|

| This compound | Fmoc and two Boc protecting groups | Stable in solution | Immune modulation, antimicrobial |

| Fmoc-D-Arg(Z)2-OH | Fmoc and Z protecting groups | Moderate stability | Similar to D-Arg(Boc)2 |

| Fmoc-Arg(Pbf)-OH | Fmoc and Pbf protecting groups | Less stable | Limited due to δ-lactam formation |

Eigenschaften

IUPAC Name |

(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAALELGEWGQEG-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586504 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-34-3 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.